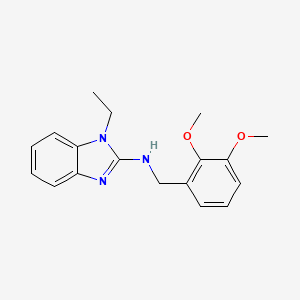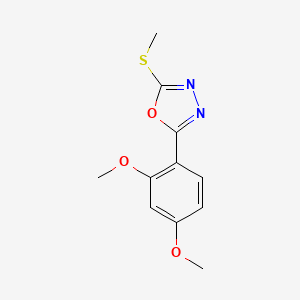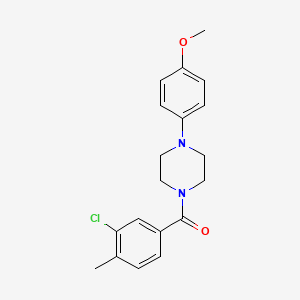![molecular formula C10H10F3N3O2 B5756273 3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as TFA-HAPI, and its chemical formula is C11H10F3N2O2. In
作用機序
The mechanism of action of TFA-HAPI is not fully understood. However, studies have shown that it inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by TFA-HAPI leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes.
生化学的および生理学的効果
TFA-HAPI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
実験室実験の利点と制限
One of the major advantages of TFA-HAPI is its potential use in the development of new drugs for the treatment of cancer. It has also been studied for its potential use as a diagnostic tool for cancer. However, one of the limitations of TFA-HAPI is its complex synthesis method, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on TFA-HAPI. One area of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new diagnostic tools for cancer. TFA-HAPI has been shown to have potential as a diagnostic tool, and further research is needed to determine its accuracy and effectiveness. Finally, research is needed to further understand the mechanism of action of TFA-HAPI and its potential applications in other fields, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, TFA-HAPI is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the development of new drugs for the treatment of cancer and as a diagnostic tool for cancer. Further research is needed to determine its effectiveness in clinical trials and its potential applications in other fields.
合成法
The synthesis of TFA-HAPI is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form 3-(trifluoromethyl)benzaldoxime. The second step involves the reaction of 3-(trifluoromethyl)benzaldoxime with 3-aminopropionitrile to form 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide. The final step involves the reaction of 3-amino-3-(hydroxyimino)-N-(3-trifluoromethyl)benzamide with acetic anhydride to form TFA-HAPI.
科学的研究の応用
TFA-HAPI has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of cancer. TFA-HAPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as a diagnostic tool for cancer.
特性
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)15-9(17)5-8(14)16-18/h1-4,18H,5H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKNVGMALYGOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C/C(=N/O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-amino-3-hydroxyimino-N-[3-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)

![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)


![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
